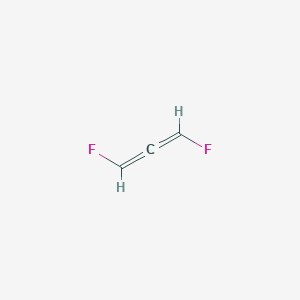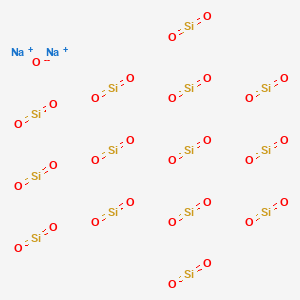
Thymidine,4-O-methyl-(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine,4-O-methyl-(9ci): is a modified nucleoside derived from thymidine, where a methyl group is attached to the oxygen atom at the fourth position of the thymine base. This compound is known for its promutagenic properties, meaning it can induce mutations in DNA. It is often studied in the context of DNA damage and repair mechanisms, as well as its potential role in carcinogenesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine,4-O-methyl-(9ci) typically involves the methylation of thymidine. One common method is the reaction of thymidine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the methylation process .
Industrial Production Methods: Industrial production of Thymidine,4-O-methyl-(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of automated chemical synthesis techniques, such as solid-phase synthesis, to produce the compound in high yields and purity. The use of phosphoramidite chemistry is also common in the industrial synthesis of nucleoside analogs .
化学反应分析
Types of Reactions: Thymidine,4-O-methyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form hydroxymethyl derivatives.
Reduction: The compound can be reduced to remove the methyl group, reverting to thymidine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under microwave irradiation.
Major Products:
Oxidation: Hydroxymethylthymidine.
Reduction: Thymidine.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used
科学研究应用
Chemistry: Thymidine,4-O-methyl-(9ci) is used as a model compound to study the effects of DNA methylation and the resulting structural changes in the DNA helix. It helps in understanding the electronic, geometric, and conformational properties of methylated nucleosides .
Biology: In biological research, Thymidine,4-O-methyl-(9ci) is used to investigate DNA repair mechanisms. It serves as a substrate to study the activity of DNA repair enzymes like alkyltransferases and glycosylases .
Medicine: Thymidine,4-O-methyl-(9ci) is studied for its potential role in carcinogenesis. Its promutagenic properties make it a valuable tool for understanding how DNA damage can lead to cancer .
Industry: In the pharmaceutical industry, Thymidine,4-O-methyl-(9ci) is used in the development of anticancer drugs. Its ability to induce mutations is exploited to design compounds that can target cancer cells selectively .
作用机制
Thymidine,4-O-methyl-(9ci) exerts its effects by incorporating into DNA during replication. Once incorporated, it can mispair with guanine instead of adenine, leading to mutations. This mispairing occurs due to the altered hydrogen bonding pattern caused by the methyl group at the fourth position of the thymine base. The compound’s promutagenic properties are attributed to its ability to evade DNA repair mechanisms, resulting in persistent DNA lesions .
相似化合物的比较
O6-Methylguanine: Another methylated nucleoside known for its promutagenic properties.
N7-Methylguanine: A methylated derivative of guanine that can also induce mutations.
O4-Ethylthymidine: Similar to Thymidine,4-O-methyl-(9ci) but with an ethyl group instead of a methyl group.
O4-Isopropylthymidine: A thymidine derivative with an isopropyl group at the fourth position
Uniqueness: Thymidine,4-O-methyl-(9ci) is unique due to its specific methylation at the fourth position of the thymine base, which significantly alters its hydrogen bonding properties and leads to unique mispairing with guanine. This specific modification makes it a valuable tool for studying DNA methylation and its effects on genetic stability .
属性
CAS 编号 |
50591-13-4 |
|---|---|
分子式 |
C11H18N2O5 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-5-methyl-1,6-dihydropyrimidin-2-one |
InChI |
InChI=1S/C11H18N2O5/c1-6-4-13(11(16)12-10(6)17-2)9-3-7(15)8(5-14)18-9/h4,7-10,14-15H,3,5H2,1-2H3,(H,12,16)/t7-,8+,9+,10?/m0/s1 |
InChI 键 |
UWJHNTGDBVTLFO-UWOKOIHUSA-N |
SMILES |
CC1=CN(C(=O)N=C1OC)C2CC(C(O2)CO)O |
手性 SMILES |
CC1=CN(C(=O)NC1OC)[C@H]2C[C@@H]([C@H](O2)CO)O |
规范 SMILES |
CC1=CN(C(=O)NC1OC)C2CC(C(O2)CO)O |
同义词 |
4-MDOT O(4)-methyldeoxythymidine O(4)-methylthymidine O-methylthymidine O-methylthymidine, (alpha)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one](/img/structure/B1252259.png)

![4-(5-methyl-3-nitro-1-pyrazolyl)-N-[3-(4-methylphenoxy)-5-nitrophenyl]butanamide](/img/structure/B1252265.png)

![2-Phenylimidazo[4,5-f][1,10]phenanthroline](/img/structure/B1252267.png)

![(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1252270.png)




